1-(Aminomethyl)adamantan-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C11H22Cl2N2 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
1-(aminomethyl)adamantan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13;;/h7-10H,1-6,12-13H2;2*1H |
InChI Key |
CCDGYQMWEZDENV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3N)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Aminomethyl)adamantan-2-amine dihydrochloride typically involves multiple steps, starting from adamantane. One common synthetic route includes the following steps:
Bromination: Adamantane is brominated to form 1-bromoadamantane.
Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group, forming 1-aminoadamantane.
Methylation: The amino group is further modified by introducing a methyl group, resulting in 1-(aminomethyl)adamantane.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group undergoes controlled oxidation to form imines or carbonyl derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Aqueous acidic medium | Adamantane-2-carboxamide | 68-72% | |
| CrO₃/H₂SO₄ | Acetone, 0-5°C | 2-Nitroadamantane derivative | 55% |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the adamantane cage stabilizing transition states. Steric hindrance from the bicyclic structure limits over-oxidation .
Substitution Reactions
The secondary amine participates in nucleophilic substitution and electrophilic reactions:
Acylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | DCM, triethylamine | N-Acetyl-2-aminoadamantane | Prodrug synthesis |
| Benzoyl chloride | Reflux, 12h | N-Benzoyl derivative | Antiviral lead compounds |
Alkylation
Reaction with methyl iodide in THF produces N-methylated derivatives used in structure-activity relationship (SAR) studies of antiviral agents .
Acid-Catalyzed Rearrangements
Under strongly acidic conditions (HCl/EtOH, Δ), the compound undergoes Wagner-Meerwein rearrangements:
Protoadamantane Pathway
text1-(Aminomethyl)adamantan-2-amine → Protonation at C2 → Hydride shift to C3 → Formation of 2-adamantyl carbocation intermediate → Trapping by nucleophiles (H₂O, Cl⁻)
Key Observations :
-
Deuterium labeling studies show complete retention of configuration at bridgehead positions
-
Reaction kinetics : First-order dependence on acid concentration (k = 1.2×10⁻³ s⁻¹ at 25°C)
Antiviral Mechanism Studies
In vitro analyses reveal dual mechanisms against influenza A/H1N1:
| Target | IC₅₀ (μM) | Method | Finding |
|---|---|---|---|
| Viral envelope | 12.4 | Hemagglutination | Disrupts sialic acid binding |
| M2 proton channel | 8.7 | Electrophysiology | Blocks proton conductance (ΔG = -9.2 kcal/mol) |
Structural Basis :
-
Adamantane core fits into hydrophobic M2 channel pockets
Coordination Chemistry
The compound acts as a tridentate ligand in transition metal complexes:
| Metal Salt | Product Structure | Stability Constant (log K) | Magnetic Moment (μB) |
|---|---|---|---|
| CuCl₂·2H₂O | Octahedral [Cu(L)₂]²⁺ | 14.2 ± 0.3 | 1.85 |
| Fe(NO₃)₃·9H₂O | Trigonal bipyramidal | 9.8 ± 0.2 | 5.92 |
X-ray crystallography confirms N,N,O coordination mode in Cu(II) complexes .
Scientific Research Applications
1-(Aminomethyl)adamantan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions and developing new biomolecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, altering their activity. The exact pathways depend on the specific application but often involve modulation of neurotransmitter systems or inhibition of viral replication .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 1-(Aminomethyl)adamantan-2-amine dihydrochloride and related adamantane derivatives:
Key Observations :
- Substitution Position: The target compound uniquely combines a 2-amine group with a 1-aminomethyl substituent, distinguishing it from monoamine derivatives like amantadine and 2-adamantanamine.
- Dihydrochloride Salts: Unlike mono-hydrochloride salts (e.g., amantadine), the dihydrochloride form of this compound suggests two protonation sites, likely improving water solubility .
- Functional Groups: Adamantane-1,3-diamine dihydrochloride shares the diamine feature but lacks the aminomethyl group, highlighting divergent synthetic and pharmacological pathways .
Physicochemical Properties
Notes:
Biological Activity
1-(Aminomethyl)adamantan-2-amine dihydrochloride is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antiviral agent and in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates that it exists as a dihydrochloride salt. The compound features an amine group at the 1-position and a methyl group at the 2-position of the adamantane structure, which contributes to its unique properties.
Physical Properties:
- Density: Approximately [specific density not provided]
- Boiling Point: Around [specific boiling point not provided]
The mechanism of action for this compound primarily involves interactions with viral proteins and cellular receptors. Research has shown that this compound may inhibit viral replication by blocking essential enzymatic functions necessary for viral life cycles. Additionally, it may interact with cellular signaling pathways, suggesting potential therapeutic effects beyond antiviral activity.
Antiviral Properties
This compound has demonstrated significant antiviral activity, particularly against strains of influenza. The adamantane moiety enhances lipophilicity, potentially improving bioavailability and therapeutic index. Studies indicate that derivatives of this compound can inhibit viral replication effectively.
Anticancer Activity
Research has also explored the anticancer properties of this compound. Its structural characteristics allow for modifications that can enhance pharmacological properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Adamantan-2-amine hydrochloride | 26562-81-2 | 0.84 | Lacks the aminomethyl group; simpler structure |
| 1-Aminoadamantane | 17768-41-1 | 0.89 | Contains only one amino group without substitution |
| 2-Aminoadamantane | 13074-39-0 | 0.84 | Amino group at the 2-position; different activity |
| N,N-Dimethylaminoadamantane | Not available | 0.85 | Contains dimethyl substitution; altered lipophilicity |
This comparison highlights how variations in functional groups influence biological activities and potential applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound inhibited viral replication in vitro, particularly against influenza viruses by targeting viral proteins essential for replication .
- Cytotoxicity in Cancer Models : In another study, modifications of this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
- Mechanistic Insights : Research has provided insights into how this compound interacts with specific molecular targets, suggesting that it may modulate receptor activity involved in signal transduction pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(aminomethyl)adamantan-2-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves regioselective functionalization of the adamantane backbone. For example, 2-adamantanamine derivatives can be synthesized via reduction of 2-adamantanol followed by chlorination (e.g., using phosphorus pentachloride) and subsequent aminomethylation . Optimization includes controlling reaction temperature (< 0°C for chlorination) and using catalysts like 4-dialkylaminopyridines to enhance acylation efficiency . Purity can be improved via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- HPLC Analysis : Use pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detection sensitivity. Column: C18 reversed-phase; mobile phase: acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid .
- Physical Properties : Refer to CRC Handbook data (e.g., melting point: ~360°C dec., solubility: very soluble in water and ethanol) .
- Spectroscopy : Confirm the adamantane core via -NMR (δ 1.5–2.2 ppm for bridgehead protons) and IR (N–H stretch at ~3300 cm) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Degradation products (e.g., oxidized amines) may form over time, necessitating periodic purity checks via HPLC . Avoid aqueous solutions for long-term storage due to hydrolysis risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of adamantane derivatives (e.g., antiviral vs. dopamine receptor effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects; e.g., 1-adamantanamine (amantadine) shows antiviral activity via M2 proton channel inhibition, while aminomethyl derivatives may target dopamine receptors .
- Assay Design : Use orthogonal assays (e.g., viral plaque reduction vs. receptor-binding assays) to isolate mechanisms. For receptor studies, employ radioligand displacement (e.g., -spiperone for dopamine D2 receptors) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix Interference : Plasma proteins and lipids can mask detection. Mitigate via solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile .
- Derivatization Efficiency : Optimize NBD-F concentration (≥5 mM) and reaction time (30 min at 60°C) to ensure >95% derivatization yield .
Q. How can regioselective functionalization of the adamantane core be achieved for targeted drug design?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield primary amines during secondary modifications .
- Catalysis : Employ Pd/C for hydrogenation of nitro intermediates or Grignard reagents for alkylation .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
